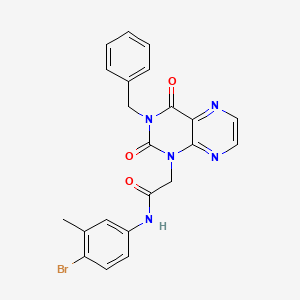![molecular formula C17H15ClN4O2S B6553747 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine CAS No. 1040675-08-8](/img/structure/B6553747.png)
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine, also known as 6-CPMP, is a synthetically produced small molecule compound with potential applications in scientific research. It is a member of the pyridazinone class of compounds, which have been studied for their potential therapeutic effects. 6-CPMP is a versatile compound, with a wide range of applications in scientific research, and has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds and as a tool in the study of enzyme inhibition. It has also been used to study the structure and function of proteins and to investigate the mechanism of drug action. Additionally, it has been used to study the pharmacology of various compounds, including antibiotics and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. In animal studies, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine in laboratory experiments is its ease of synthesis. It can be synthesized quickly and easily, and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
For the study of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine include further investigation into its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to explore its potential applications in drug development and other areas of scientific research. Other areas of research include the investigation of its potential effects on other enzymes and its potential interactions with other compounds. Finally, further research is needed to explore its potential toxicity and safety in humans.
Synthesemethoden
6-[(4-chlorophenyl)methanesulfonyl]-N-[(pyridin-2-yl)methyl]pyridazin-3-amine is synthesized from 4-chlorophenylmethanesulfonyl chloride and 2-methylpyridine in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium and results in the formation of this compound. The reaction is usually carried out at a temperature of 40-50°C and a pH of 8-9. The reaction is complete in approximately two hours.
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-14-6-4-13(5-7-14)12-25(23,24)17-9-8-16(21-22-17)20-11-15-3-1-2-10-19-15/h1-10H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYOFIRJOBPXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methylpropyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553666.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553680.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553681.png)
![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553687.png)
![3-(2-methoxyethyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553693.png)
![3-cyclopropyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553719.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-cyclopropyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553720.png)
![3-cyclopropyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553725.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydropteridin-1-yl]acetamide](/img/structure/B6553730.png)
![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553732.png)

![6-[(4-chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine](/img/structure/B6553761.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine](/img/structure/B6553764.png)
![6-[(4-chlorophenyl)methanesulfonyl]-N-(3-methylbutyl)pyridazin-3-amine](/img/structure/B6553767.png)
